molecular formula C25H29N3O4S B2596625 2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878055-63-1

2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2596625
CAS No.: 878055-63-1
M. Wt: 467.58
InChI Key: WZVRHUNXAMXROR-UHFFFAOYSA-N
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Description

2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound that features a unique combination of functional groups, including a dihydroquinoline moiety, an indole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps:

    Formation of the Dihydroquinoline Intermediate: The dihydroquinoline moiety can be synthesized through the reduction of quinoline derivatives using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base like triethylamine.

    Coupling with Indole: The indole ring is coupled with the dihydroquinoline intermediate through a nucleophilic substitution reaction, facilitated by a suitable leaving group and a base.

    Final Acetamide Formation: The final step involves the acylation of the intermediate with diethylamine and an acyl chloride or anhydride to form the N,N-diethylacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can further reduce the dihydroquinoline to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroquinoline moiety typically yields quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its ability to interact with biological targets can be exploited to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into its mechanism of action can lead to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of 2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The dihydroquinoline and indole moieties can bind to various enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroquinolin-2-one Derivatives: These compounds share the dihydroquinoline core and exhibit similar chemical reactivity.

    Indole Derivatives: Compounds with an indole ring, such as tryptophan and serotonin, have comparable structural features.

    Sulfonyl-Containing Compounds: Sulfonamides and sulfonylureas are examples of compounds with sulfonyl groups that exhibit similar chemical properties.

Uniqueness

What sets 2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide apart is the combination of these functional groups in a single molecule

Properties

IUPAC Name

2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-3-26(4-2)24(29)17-27-16-23(20-12-6-8-14-22(20)27)33(31,32)18-25(30)28-15-9-11-19-10-5-7-13-21(19)28/h5-8,10,12-14,16H,3-4,9,11,15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVRHUNXAMXROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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